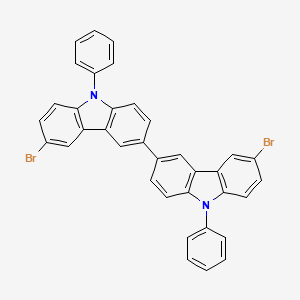

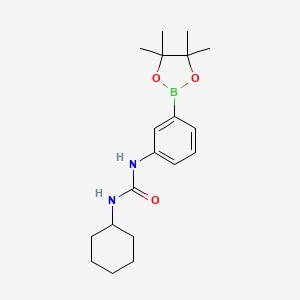

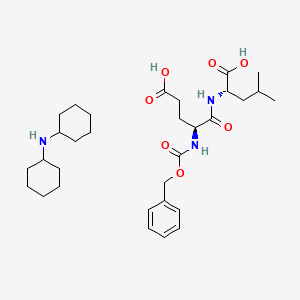

![molecular formula C11H10N2O3 B1436171 2-[(1-甲基-1H-吡唑-4-基)氧基]苯甲酸 CAS No. 1598156-28-5](/img/structure/B1436171.png)

2-[(1-甲基-1H-吡唑-4-基)氧基]苯甲酸

描述

“2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry . Various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .

Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

科学研究应用

Organic Synthesis

“2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid” can be utilized in organic synthesis to create various complex molecules. For instance, it can be involved in the synthesis of platinum (II) complexes, which are crucial in the development of photovoltaic devices . These complexes exhibit intriguing properties like green fluorescence and are significant for organic light-emitting diodes (OLEDs).

Antioxidant and Anticancer Activities

Derivatives of pyrazole, which include the “2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid”, have been studied for their antioxidant properties. They have shown potential in scavenging free radicals and exhibit cytotoxic properties against certain cancer cell lines, such as colorectal carcinoma cells . This suggests a promising avenue for developing new anticancer therapies.

Antileishmanial and Antimalarial Evaluation

Pyrazole derivatives are also being evaluated for their antileishmanial and antimalarial activities. Molecular docking studies of these compounds have shown a good fit in the active sites of target proteins, indicating potential effectiveness in treating diseases like leishmaniasis and malaria .

Androgen Receptor Antagonism

In the field of endocrinology, “2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid” derivatives have been synthesized and evaluated as androgen receptor antagonists. These compounds are important for their potential to inhibit the growth of prostate cancer cells .

Antimicrobial Potential

Research has also explored the antimicrobial potential of imidazole-containing compounds, which can be synthesized using pyrazole derivatives. Some of these compounds have shown good antimicrobial activity, indicating their usefulness in developing new antibiotics .

Photophysical and Photochemical Properties

The photophysical and photochemical properties of pyrazole-based compounds are of great interest in the field of materials science. These properties are essential for the development of new materials with specific optical characteristics, which can be used in various technological applications .

作用机制

属性

IUPAC Name |

2-(1-methylpyrazol-4-yl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-13-7-8(6-12-13)16-10-5-3-2-4-9(10)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHIIUIONBLFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

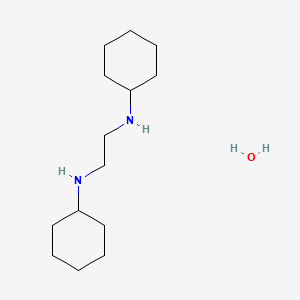

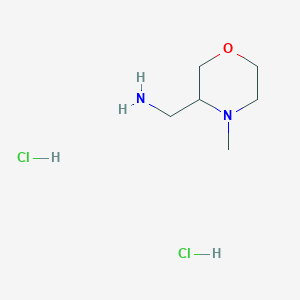

![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)

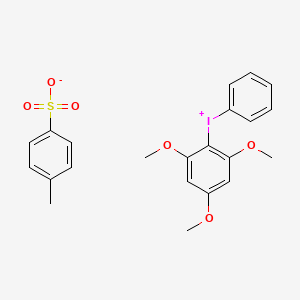

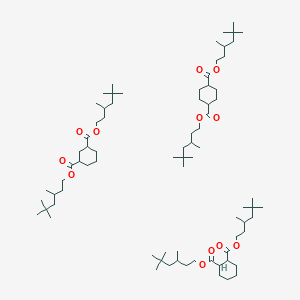

![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)

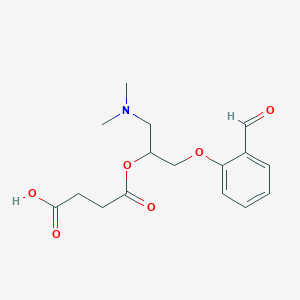

![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)

iodonium p-toluenesulfonate](/img/structure/B1436104.png)

![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)